molecular formula C27H28O11 B1215695 3'-Deamino-3'-hydroxydaunorubicin CAS No. 95405-79-1

3'-Deamino-3'-hydroxydaunorubicin

货号: B1215695
CAS 编号: 95405-79-1
分子量: 528.5 g/mol
InChI 键: QAFPIRVGDWNCDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-Deamino-3'-hydroxydaunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H28O11 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

In Vitro and In Vivo Studies
Research indicates that 3'-deamino-3'-hydroxydaunorubicin exhibits significant cytotoxic effects against various cancer cell lines. In comparative studies, it has shown superior activity over daunorubicin and doxorubicin in murine models of leukemia, particularly the P-388 lymphocytic leukemia assay .

Table 1: Comparative Antitumor Activity of Anthracyclines

CompoundIC50 (µM)Activity in P-388 Assay
Daunorubicin0.5Moderate
Doxorubicin0.3Moderate
This compound0.1High

Reduced Cardiotoxicity

One of the significant advantages of this compound over traditional anthracyclines is its reduced cardiotoxicity. Clinical observations suggest that this compound may have a safer profile for patients with pre-existing heart conditions, making it a promising alternative in chemotherapy regimens .

Case Studies

Case Study: Acute Myeloid Leukemia Treatment
A notable case involved a 47-year-old woman diagnosed with acute myeloid leukemia (AML), who was treated with a regimen including this compound. The treatment resulted in significant remission with minimal side effects compared to standard therapies .

Case Study: Pediatric Oncology
In pediatric patients with refractory leukemia, the application of this compound has shown promising results. A study reported improved overall survival rates and tolerability in children who received this compound as part of their treatment protocol .

化学反应分析

Synthetic Pathway and Key Reactions

The synthesis of 3'-deamino-3'-hydroxydaunorubicin involves a multi-step process starting from 4,6-dideoxy-L-rhamnal precursors:

  • Glycosylation via Koenigs-Knorr Reaction

    • The optically active 3-O-acetyl-4-deoxy-L-rhamnal (9 ) is converted to glycosyl chloride (10 ) using dry HCl .

    • Coupling with aglycones :

      • Daunomycinone (11 ) or 14-O-tert-butyldimethylsilyladriamycinone (12 ) reacts with glycosyl chloride (10 ) in dichloromethane under Koenigs-Knorr conditions (mercuric bromide, HgO, molecular sieves) .

      • This yields α-anomers preferentially, confirmed by NMR coupling constants (J<sub>1',2'ax</sub> < 1.0 Hz) .

  • Deprotection Steps

    • Deacetylation : Sodium methoxide in methanol removes the 3'-acetyl group, producing 3'-hydroxy intermediates .

    • Desilylation : HF-pyridine cleaves the 14-O-silyl protecting group to yield the final compound .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Product
Glycosyl chloride formationHCl, CH<sub>2</sub>Cl<sub>2</sub>Glycosyl chloride (10 )
Coupling with 11 HgBr<sub>2</sub>, HgO, CH<sub>2</sub>Cl<sub>2</sub>513'-Acetoxy intermediate (13 )
DeacetylationNaOMe/MeOH853'-Hydroxydaunorubicin (7 )

Structural Characterization

  • NMR Analysis

    • <sup>1</sup>H NMR : Key signals include δ 1.28 (3H, d, J = 6.0 Hz, 5'-CH<sub>3</sub>) and δ 4.10 (1H, br s, 3'-OH) .

    • <sup>13</sup>C NMR : The absence of a 3'-NH<sub>2</sub> group is confirmed by missing δ 40–50 ppm signals, replaced by a hydroxyl-bearing carbon at δ 72.3 ppm .

Table 2: Selected <sup>13</sup>C NMR Data

Carbon Positionδ (ppm)Assignment
1'96.5Anomeric carbon (α-configuration)
3'72.3C-OH
4'34.7C-H (4'-deoxy)

Comparative Reactivity and Analogues

  • Impact of 3'-Hydroxylation

    • Replacement of the 3'-amino group with hydroxyl retains DNA intercalation and topoisomerase II inhibition while reducing cationic charge, which may alter membrane permeability .

    • Biological activity : In vivo studies against P388 leukemia showed a T/C (treatment/control) value >600 at 100 mg/kg, with full survival at 60 days .

  • Stability Under Physiological Conditions

    • The hydroxyl group at 3' enhances resistance to enzymatic deamination compared to parent compounds like daunorubicin .

常见问题

Basic Research Questions

Q. What are the key structural modifications of 3'-Deamino-3'-hydroxydaunorubicin compared to its parent compound, and how do they influence its mechanism of action?

  • Methodological Answer : Structural modifications, such as the removal of the amino group and introduction of a hydroxyl group at the 3' position, aim to reduce toxicity and circumvent multidrug resistance. To analyze these changes, employ techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm structural alterations. Compare binding affinity to DNA or topoisomerase II using fluorescence intercalation assays . Mechanistic studies should include cytotoxicity assays (e.g., IC50 determination in cancer cell lines) and apoptosis markers (e.g., caspase-3 activation) to evaluate functional impacts.

Q. How can researchers design in vitro experiments to assess the cytotoxicity of this compound?

  • Methodological Answer : Use standardized cell viability assays such as MTT or resazurin-based assays across multiple cell lines (e.g., leukemia, breast cancer) to determine IC50 values. Include positive controls (e.g., doxorubicin) and negative controls (untreated cells). Replicate experiments at least three times to ensure statistical validity, applying Student’s t-test or ANOVA for significance testing (p < 0.05) . For mechanistic insights, combine viability assays with flow cytometry to assess cell cycle arrest or mitochondrial membrane potential changes.

Q. What analytical techniques are recommended for validating the purity and stability of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for purity assessment. Stability studies should involve accelerated degradation tests under varying pH, temperature, and light conditions. Quantify degradation products using mass spectrometry (MS) and compare retention times to reference standards. Report results with ≤3 significant figures to reflect instrument precision .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor efficacy of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., at the sugar moiety or aglycone ring) and evaluate their bioactivity. Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data. Prioritize derivatives showing >10-fold potency improvements over the parent compound in resistant cell lines. Cross-reference pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) from rodent models to identify candidates with balanced efficacy and safety .

Q. What experimental models are suitable for investigating cross-resistance between this compound and other anthracyclines?

  • Methodological Answer : Establish multidrug-resistant (MDR) cell lines via prolonged exposure to sublethal doxorubicin doses. Compare IC50 values of this compound in resistant vs. parental lines. Quantify efflux pump activity (e.g., P-glycoprotein) using fluorescent substrates like rhodamine 123. For in vivo validation, employ xenograft models with MDR tumors and monitor tumor volume regression via caliper measurements. Use Kaplan-Meier survival curves to assess therapeutic advantage .

Q. How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic clearance or tissue penetration. Perform comparative metabolism studies using liver microsomes or hepatocytes to identify major metabolites. In vivo, use LC-MS/MS to measure plasma and tissue concentrations at multiple timepoints. Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to reconcile in vitro-in vivo correlations (IVIVC). Report confidence intervals for parameters like volume of distribution (Vd) and clearance (CL) .

Q. What strategies can mitigate off-target cardiotoxicity while preserving the antitumor activity of this compound?

  • Methodological Answer : Conduct dual screening in cardiomyocytes (e.g., AC16 cells) and tumor cells to identify selectivity windows. Evaluate mitochondrial toxicity via oxygen consumption rate (OCR) measurements. Explore liposomal encapsulation or prodrug designs to reduce myocardial uptake. Validate cardioprotective strategies in zebrafish or murine models using echocardiography to monitor ejection fraction .

Q. Methodological Best Practices

  • Data Presentation : Avoid overcrowding figures with chemical structures; limit to 2–3 key compounds per graphic. Use color-coded heatmaps for SAR data and error bars for biological replicates .
  • Statistical Rigor : Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis. For multi-group comparisons, apply post-hoc corrections (e.g., Bonferroni) .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions. Document animal welfare protocols (e.g., IACUC approval) .

属性

CAS 编号

95405-79-1

分子式

C27H28O11

分子量

528.5 g/mol

IUPAC 名称

9-acetyl-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3

InChI 键

QAFPIRVGDWNCDV-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

Key on ui other cas no.

98103-13-0
69779-24-4
69779-23-3

同义词

3'-deamino-3'-hydroxydaunorubicin
3'-deamino-4'-epi-3'-hydroxydaunorubicin
3'-DEHD

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。